Tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid
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Overview
Description
Tert-butyl propanoate is a chemical compound with the molecular formula C7H14O2 . It’s an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Oxalic acid is a simple dicarboxylic acid with the chemical formula C2H2O4 . It’s a relatively strong organic acid and is often used in cleaning or bleaching .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure of “Tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid”.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, refractive index, and others . For example, tert-butyl propiolate, a similar compound to tert-butyl propanoate, has a boiling point of 52-53 °C/27 mmHg and a density of 0.919 g/mL at 25 °C .Scientific Research Applications
Enantioselective Synthesis and Analysis
- Tert-butyl(methyl)phenylsilane, related to tert-butyl 3-(methylsulfonimidoyl)propanoate, has been synthesized enantiomerically pure, using a method involving reaction with oxalic acid (Jankowski et al., 1999).
Synthesis of Organometallic Compounds
- The synthesis of (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, structurally similar to tert-butyl 3-(methylsulfonimidoyl)propanoate, has been reported, highlighting applications in medicinal organometallic chemistry (Patra et al., 2012).
Cyclopropanation Catalysis
- Nickel-catalyzed cyclopropanation of alkenes has been demonstrated using tert-butylsulfonylmethyllithium, derived from tert-butyl methyl sulfone, suggesting potential catalytic applications (Gai et al., 1991).
UV/H2O2 Process for Degradation Studies
- Research on the UV/H2O2 degradation of methyl tert-butyl ether, with byproducts like oxalic acid, informs environmental chemistry and pollutant degradation pathways (Stefan et al., 2000).
Synthesis of N-tert-Butyl Amides
- N-tert-butyl amides have been synthesized using oxalic acid dihydrate in a solvent-free condition, revealing a method for efficient amide formation (Mokhtary & Nasernezhad, 2014).
Organic Acid Analysis in Archaeon Cultures
- Tert-butyl dimethylsilyl derivatives were used to analyze organic acids, including oxalic acid, in thermophilic sulfur-dependent archaeon cultures, contributing to our understanding of extremophile biochemistry (Rimbault et al., 1993).
Catalytic Asymmetric Oxidation
- The catalytic asymmetric oxidation of tert-butyl disulfide, leading to compounds like tert-butanesulfinamides, illustrates the potential for synthesizing chiral compounds in chemistry (Cogan et al., 1998).
Investigation of Synthetic Routes
- A study on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, closely related to tert-butyl 3-(methylsulfonimidoyl)propanoate, provides insights into novel synthetic pathways and conformational properties of the resulting compounds (Tye & Skinner, 2002).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.C2H2O4/c1-8(2,3)12-7(10)5-6-13(4,9)11;3-1(4)2(5)6/h9H,5-6H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNMATCTXJOTDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCS(=N)(=O)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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